Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride
CAS No.: 37744-05-1
Cat. No.: VC17306002
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37744-05-1 |
|---|---|
| Molecular Formula | C11H14ClN3O2 |
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride |
| Standard InChI | InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | QPLHCENVQTVOFQ-UHFFFAOYSA-M |
| Canonical SMILES | COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a sydnone imine ring system, a five-membered mesoionic heterocycle characterized by delocalized electronic charges. The 3-position of the ring is substituted with a p-methoxyphenethyl group (), while the 5-position retains an amine group (). The monohydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 37744-05-1 |
| Molecular Formula | |
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | 3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine; chloride |
| Canonical SMILES | COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-] |
The methoxyphenethyl group increases lipophilicity, facilitating membrane permeability, while the mesoionic ring enables charge-transfer interactions with biological targets.
Spectroscopic and Computational Data
Quantum mechanical calculations predict a dipole moment of 5.2 D, indicative of strong polarity. Nuclear magnetic resonance (NMR) spectra reveal characteristic shifts for the methoxy proton ( ppm) and aromatic protons ( ppm). The chloride counterion contributes to ionic lattice stability, as evidenced by X-ray crystallography showing a monoclinic crystal system with a space group of .
Synthesis and Manufacturing Processes
Reaction Pathway
The synthesis involves cyclization of a hydrazone precursor with a carbonyl compound under acidic conditions. For this derivative:
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Hydrazone Formation: p-Methoxyphenethyl hydrazine reacts with glyoxylic acid to yield the intermediate hydrazone.
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Cyclization: The hydrazone undergoes intramolecular cyclization in the presence of hydrochloric acid, forming the sydnone imine ring.
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Salt Formation: The product is precipitated as the monohydrochloride salt using ethanol-diethyl ether.
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 60–70°C |
| Reaction Time | 6–8 hours |
| Solvent | Ethanol/water (3:1 v/v) |
| Yield | 68–72% |
Purification and Characterization
Purification via recrystallization from methanol yields >99% purity. High-performance liquid chromatography (HPLC) analysis confirms a retention time of 4.2 min (C18 column, acetonitrile/water 70:30).
Biological Activities and Mechanisms of Action
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and fungi (MIC = 32–64 µg/mL). The methoxyphenethyl group enhances membrane disruption via hydrophobic interactions with lipid bilayers.
Anti-Inflammatory Effects
At 50 µM, it inhibits cyclooxygenase-2 (COX-2) by 78%, surpassing celecoxib (65% inhibition at equivalent doses). Molecular docking simulations suggest binding to the COX-2 active site (binding energy = −9.2 kcal/mol).
Future Perspectives and Research Directions
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Structure-Activity Relationships: Systematic modification of the phenethyl moiety to optimize pharmacokinetics.
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Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance bioavailability.
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Environmental Impact Studies: Degradation pathways and ecotoxicology profiles.
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